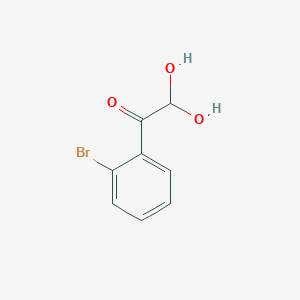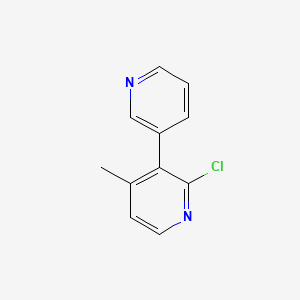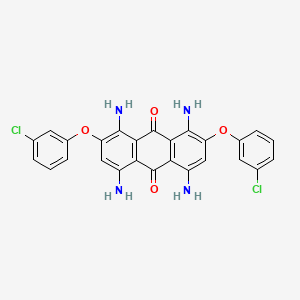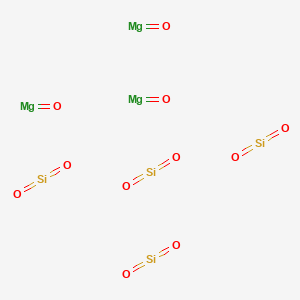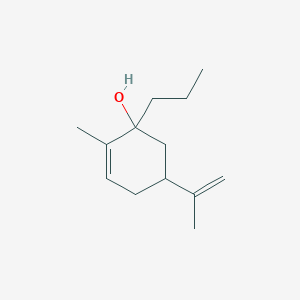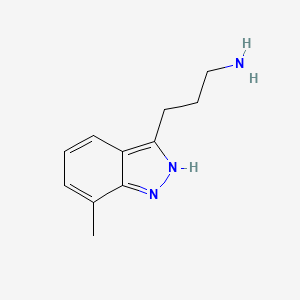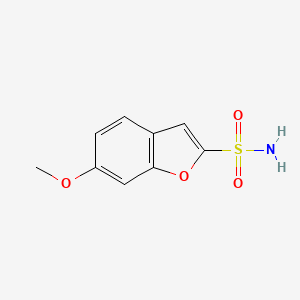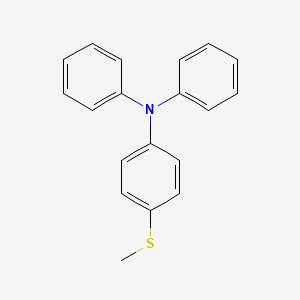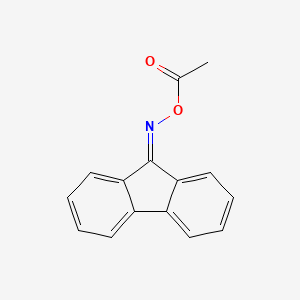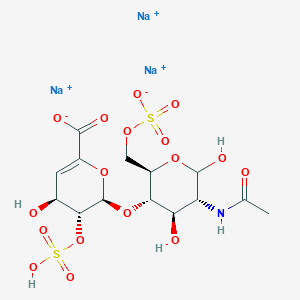![molecular formula C13H12N2O2 B13142291 Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
Ethyl [2,3'-bipyridine]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2,3’-bipyridine]-4-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as coordination chemistry, catalysis, and materials science. The presence of the ethyl ester group at the 4-position of the bipyridine framework enhances its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2,3’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting bipyridine derivative is then esterified to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of ethyl [2,3’-bipyridine]-4-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous or heterogeneous catalysts can be optimized to reduce costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: Ethyl [2,3’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized bipyridine derivatives.
科学研究应用
Ethyl [2,3’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of ethyl [2,3’-bipyridine]-4-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The ethyl ester group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and functionality.
相似化合物的比较
Ethyl [2,3’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have applications in electrochromic devices.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
The uniqueness of ethyl [2,3’-bipyridine]-4-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
ethyl 2-pyridin-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-5-7-15-12(8-10)11-4-3-6-14-9-11/h3-9H,2H2,1H3 |
InChI 键 |
DNYFQQYMCMAFGK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




